Uridine, 2'-azido-2',3'-dideoxy-5-iodo-

HIV-1 reverse transcriptase Selectivity index Enzyme inhibition

Uridine, 2'-azido-2',3'-dideoxy-5-iodo- (commonly referred to as 3'-azido-2',3'-dideoxy-5-iodouridine, AzIdUrd, or 2'-Az-5-IddU; CAS 126543-50-8) is a synthetic pyrimidine 2',3'-dideoxynucleoside analog belonging to the broader class of 3'-azido-substituted nucleoside reverse transcriptase inhibitors (NRTIs). Its molecular structure features a 3'-azido group on the 2',3'-dideoxyribose moiety and a 5-iodo substitution on the uracil base.

Molecular Formula C9H10IN5O4
Molecular Weight 379.11 g/mol
CAS No. 126543-50-8
Cat. No. B12789527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2'-azido-2',3'-dideoxy-5-iodo-
CAS126543-50-8
Molecular FormulaC9H10IN5O4
Molecular Weight379.11 g/mol
Structural Identifiers
SMILESC1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)I)CO
InChIInChI=1S/C9H10IN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1
InChIKeyKHGLCOWLVAGKHT-CVTKMRTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 2'-azido-2',3'-dideoxy-5-iodo- (CAS 126543-50-8): A Potent and Selective 3'-Azido-2',3'-dideoxynucleoside HIV-1 Reverse Transcriptase Inhibitor


Uridine, 2'-azido-2',3'-dideoxy-5-iodo- (commonly referred to as 3'-azido-2',3'-dideoxy-5-iodouridine, AzIdUrd, or 2'-Az-5-IddU; CAS 126543-50-8) is a synthetic pyrimidine 2',3'-dideoxynucleoside analog belonging to the broader class of 3'-azido-substituted nucleoside reverse transcriptase inhibitors (NRTIs). Its molecular structure features a 3'-azido group on the 2',3'-dideoxyribose moiety and a 5-iodo substitution on the uracil base. This compound is characterized as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) replication in vitro, with a well-defined mechanism of action involving competitive inhibition of HIV-1 reverse transcriptase (RT) and a favorable selectivity profile relative to host cellular DNA polymerases [1][2].

Why 3'-Azido-2',3'-dideoxy-5-iodouridine Cannot Be Replaced by Generic 3'-Azido-2',3'-dideoxynucleoside Analogs


The anti-HIV efficacy and therapeutic window of 3'-azido-2',3'-dideoxynucleosides are exquisitely sensitive to both the nature of the 3'-substituent and the 5-position base modification. Substituting 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) with a close analog such as 3'-azido-2',3'-dideoxyuridine (AzddUrd) or 3'-azido-3'-deoxythymidine (AZT) results in markedly altered antiviral potency, cytotoxicity, and enzymatic inhibition profiles. These differences stem from variations in phosphorylation efficiency, binding affinity for viral reverse transcriptase versus host DNA polymerases, and the intrinsic chain-terminating properties of the resulting triphosphate metabolites [1][2]. Consequently, generic substitution without rigorous empirical validation risks compromising both antiviral activity and the established selectivity index that defines this compound's research utility.

Quantitative Evidence Guide: Differentiating 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) from Closest Analogs


Enzymatic Selectivity: >1500-Fold Discrimination Between HIV-1 RT and Host DNA Polymerase α

The triphosphate metabolite of AzIdUrd (AzIdUTP) demonstrates a profound selectivity for HIV-1 reverse transcriptase (RT) over host cellular DNA polymerase α. This differential inhibition is the principal determinant of the compound's high therapeutic index and distinguishes it from less selective NRTIs [1].

HIV-1 reverse transcriptase Selectivity index Enzyme inhibition

Cytotoxicity Profile: 547× Lower Cytotoxicity Compared to AzddUrd in Human Lymphoid Cells

AzIdUrd exhibits exceptionally low cytotoxicity in uninfected human lymphoid H9 cells, with an IC50 value nearly two orders of magnitude higher than that of the closely related analog 3'-azido-2',3'-dideoxyuridine (AzddUrd). This marked difference underscores the critical role of the 5-iodo substitution in modulating host cell toxicity [1][2].

Cytotoxicity Selectivity H9 cells

Anti-Retroviral Potency: Superior Activity Against Rauscher-Murine Leukemia Virus Compared to AZT

In direct head-to-head evaluation against Rauscher-Murine Leukemia Virus (R-MuLV), AzIdUrd demonstrates superior antiviral potency compared to the clinically established NRTI zidovudine (AZT) and its non-iodinated analog AzddUrd [1].

R-MuLV IC50 Antiretroviral

Thymidine Kinase Affinity: Distinct Phosphorylation Kinetics Differentiate AzIdUrd from AzddUrd

The rate-limiting step for the antiviral activity of 3'-azido-2',3'-dideoxynucleosides is their intracellular phosphorylation by cellular kinases. AzIdUrd exhibits a distinct affinity profile for cytosolic thymidine kinase compared to its non-iodinated analog AzddUrd, which contributes to the observed differences in cellular metabolism and ultimate antiviral potency [1][2].

Thymidine kinase Phosphorylation Ki

Optimal Research and Industrial Applications for Uridine, 2'-azido-2',3'-dideoxy-5-iodo- (AzIdUrd) Based on Verified Differentiation


Mechanistic Studies of HIV-1 Reverse Transcriptase Inhibition and Drug Resistance

AzIdUrd serves as an ideal probe for detailed kinetic and structural studies of HIV-1 reverse transcriptase (RT) inhibition due to its exceptional 1500-fold selectivity for viral RT over host DNA polymerase α [1]. Researchers investigating the molecular basis of NRTI resistance, particularly mutations affecting the RT active site, can employ AzIdUTP (the active triphosphate form) to dissect binding interactions and chain-termination mechanisms with minimal confounding host polymerase effects. Its well-characterized Ki value of 0.028 μM for HIV-1 RT [1] provides a robust benchmark for comparative enzyme inhibition assays.

Long-Term HIV Replication Inhibition Assays Requiring Minimal Host Cell Cytotoxicity

For experimental protocols requiring extended exposure of lymphoid cell cultures to antiviral agents—such as multi-day HIV replication assays, viral outgrowth assays, or latency reversal studies—AzIdUrd is a superior choice. Its exceptionally low cytotoxicity (IC50 = 197 μM in H9 cells) [1] is approximately 547-fold lower than that of AzddUrd [2], allowing researchers to maintain sustained antiviral pressure without inducing significant host cell death that would otherwise confound interpretation of viral dynamics.

Structure-Activity Relationship (SAR) Studies of 5-Substituted 2',3'-Dideoxynucleosides

AzIdUrd occupies a critical position within the SAR landscape of 5-halogenated 2',3'-dideoxyuridine analogs. Its unique combination of a 3'-azido group and a 5-iodo substitution yields a distinct cytotoxicity and enzymatic selectivity profile compared to its 5-bromo, 5-methyl (AZT), and unsubstituted (AzddUrd) counterparts [1][2]. Researchers investigating how 5-position steric and electronic effects modulate thymidine kinase affinity, RT inhibition, and cellular toxicity will find AzIdUrd an essential comparator that bridges the gap between the highly potent but more toxic AZT and the less cytotoxic but also less potent AzddUrd.

Cellular Pharmacology and Nucleotide Pool Perturbation Studies

The well-defined metabolic pathway of AzIdUrd—including its phosphorylation by cytosolic thymidine kinase (Ki = 2.63 μM) [1] and subsequent conversion to the active triphosphate—makes it a valuable tool for investigating intracellular nucleotide pool dynamics and the pharmacokinetic-pharmacodynamic relationships of NRTIs. The availability of radiolabeled [125I]AzIdUrd [1] further enables precise quantitation of intracellular metabolite formation, distribution, and turnover, supporting studies of cellular kinase activity and the impact of NRTIs on endogenous deoxynucleotide homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine, 2'-azido-2',3'-dideoxy-5-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.